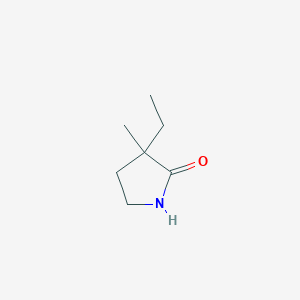
3-Ethyl-3-methylpyrrolidin-2-one
Descripción general
Descripción
3-Ethyl-3-methylpyrrolidin-2-one is a chemical compound with the CAS Number: 175698-04-1 . It has a molecular weight of 127.19 and is typically stored at room temperature . It appears as a powder .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-3-methylpyrrolidin-2-one is represented by the InChI Code: 1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
3-Ethyl-3-methylpyrrolidin-2-one is a powder with a melting point of 39-40 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidin-2-one derivatives, such as 3-Ethyl-3-methylpyrrolidin-2-one, have been found to exhibit significant antimicrobial activity . This makes them valuable in the development of new antimicrobial agents.
Anticancer Activity
These compounds have also shown promising results in anticancer studies . They could potentially be used in the development of novel anticancer drugs.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Research has indicated that these compounds may have antidepressant effects . This opens up possibilities for their use in the treatment of depression and related disorders.
Anti-HCV Activity
Pyrrolidin-2-one derivatives have shown activity against Hepatitis C Virus (HCV) . This suggests they could be used in the development of new antiviral drugs.
Industrial Applications
Poly(vinyl pyrrolidone) (PVP), a derivative of pyrrolidin-2-one, has numerous applications in the biomedical field due to its useful features such as non-toxicity, high hydrophilicity, biocompatibility, excellent complexation features, and film-forming ability .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . This makes them valuable in the field of organic chemistry.
Development of Unusual β-amino acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . This suggests potential applications in the development of novel amino acids.
Safety and Hazards
Propiedades
IUPAC Name |
3-ethyl-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPQXKCGKZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methylpyrrolidin-2-one | |
CAS RN |
175698-04-1 | |
| Record name | 3-ethyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)






![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)